4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole
Description
Properties
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2S/c16-12-6-3-10(7-14(12)19(20)21)13-8-22-15(18-13)9-1-4-11(17)5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPAUAGDXXJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-chloro-3-nitrobenzaldehyde and 4-fluoroaniline, the reaction proceeds through a series of steps involving condensation, cyclization, and purification to yield the desired thiazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Conversion to amino-thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds containing "4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole":
General Information
- "4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole" is a complex organic compound featuring unique structural aspects and potential applications.
- The aminothiazole ring system, of which this compound is an example, is a structural element with broad applications in drug development within medicinal chemistry .
Antimicrobial Applications
- Certain compounds with similar structural features exhibit antibacterial activity, effectively inhibiting bacterial viability and demonstrating efficacy against pre-formed biofilms . These compounds appear to target critical mechanisms in non-tuberculous mycobacteria (NTM), which are universally expressed and indispensable across all stages of bacterial growth and survival, making them potential candidates for broad-spectrum therapeutic uses .
- The presence of a chloride ion (Cl)-linked phenyl group can be essential for anti-tubercular activity .
Anticancer Applications
- Thiazole derivatives have demonstrated growth-inhibitory effects on cancer cell lines . For example, a compound with a 3,4-dichloro phenyl group had an IC50 of 2.01 µM against the HT29 cell line .
- Thiazole-pyridine hybrids have shown anti-breast cancer efficacy, potentially due to the presence of an electron-withdrawing chlorine (Cl) group attached to the 4 position of the pyridine ring .
- SAR (Structure-Activity Relationship) analysis has indicated that the presence of an electronegative Cl group is an essential requirement to elicit antiproliferative activity .
Other Related Compounds
- (4-Chloro-3-nitrophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a related compound with potential applications, indicated by its presence in PubChem .
- (4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is another related compound with similar potential .
Molecular Docking Studies
Mechanism of Action
The mechanism by which 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include disruption of cellular processes or interference with signal transduction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and its analogs:
Key Observations:
- Substituent Position Effects: The target compound’s 3-nitro group on the chlorophenyl ring (vs.
- Halogen Exchange: Replacing chloro with bromo in isostructural analogs (e.g., ) minimally affects crystal packing (triclinic symmetry retained) but may modulate solubility and bioactivity .
- Bioactivity Trends: Thiazoles with electron-withdrawing groups (e.g., nitro, chloro) show stronger antifungal and anticancer activities compared to methoxy or methyl derivatives .
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s analog, 2-(4-Cl-3-NO₂Ph)-4-(4-ClPh)-1,3-thiazole, crystallizes in a triclinic system (P1) with a planar thiazole core and dihedral angles of ~10° between aryl rings . Similar derivatives (–4) exhibit isostructurality despite halogen substitutions, indicating robustness in crystal engineering .
- Solubility and Stability: Nitro and chloro groups may reduce aqueous solubility compared to methoxy or methyl analogs, but fluorophenyl groups enhance lipid bilayer penetration .
Biological Activity
The compound 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole (CAS No. 31431-16-0) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships, and case studies.
- Molecular Formula : C15H8ClFN2O2S
- Molecular Weight : 334.75 g/mol
- Structure : The compound features a thiazole ring substituted with a chloronitrophenyl group and a fluorophenyl group, which are crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole display effective inhibition against various pathogens.
Minimum Inhibitory Concentration (MIC) Studies
In vitro evaluations have provided insights into the antimicrobial efficacy of this compound:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |
| Comparison Compound (Ciprofloxacin) | 0.5 - 1.0 | Same pathogens |
The above data indicates that the compound is more potent than standard antibiotics like ciprofloxacin in certain cases, highlighting its potential as an alternative antimicrobial agent .
Anticancer Activity
The anticancer properties of thiazole derivatives have also been extensively studied. The compound was evaluated against various cancer cell lines, including HepG2 (liver carcinoma).
Cytotoxicity Studies
The cytotoxic effects were determined using the MTT assay, with results summarized in the following table:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole | >60 | HepG2 |
| Doxorubicin (Control) | 0.5 - 1.5 | HepG2 |
While the compound showed lower cytotoxicity compared to doxorubicin, it was deemed non-toxic at higher concentrations (>60 µM), suggesting a favorable safety profile for further development .
The biological activity of this compound is attributed to its ability to interact with key cellular targets:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase with an IC50 range between 12.27–31.64 µM, which is critical for bacterial DNA replication .
- Antibiofilm Activity : It also demonstrated significant antibiofilm potential against Staphylococcus species, reducing biofilm formation more effectively than traditional antibiotics .
Case Studies and Research Findings
Several studies have explored the broader implications of thiazole derivatives in medicinal chemistry:
- Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics such as ciprofloxacin and ketoconazole, leading to reduced MIC values and enhanced efficacy against resistant strains .
- Structural Optimization : Research indicates that modifications to the thiazole ring and substituents can enhance antimicrobial and anticancer activities. For example, varying the halogen substitutions can significantly affect potency and selectivity against specific pathogens or cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Chloro-3-nitrophenyl)-2-(4-fluorophenyl)-1,3-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted benzothioamides with α-haloketones. For example, 4-chloro-3-nitrobenzothioamide (prepared from 4-chloro-3-nitrobenzonitrile and thioacetic acid) reacts with 2-bromo-1-(4-fluorophenyl)ethanone in ethanol under reflux (80°C, 2 hours) under nitrogen, yielding the thiazole core. Optimization involves adjusting solvent polarity (ethanol vs. dichloromethane), stoichiometry of boron trifluoride catalyst, and reaction time to improve yields (up to 92%) .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 292 K with Mo-Kα radiation (λ = 0.71073 Å) resolves the structure. Data collection uses Bruker SMART CCD detectors, and refinement employs SHELXL97 for small-molecule crystallography. Key parameters include R factor (<0.06), data-to-parameter ratio (>13:1), and hydrogen-bonding analysis (C–H⋯O/Cl interactions) to stabilize the lattice .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear magnetic resonance (NMR: ¹H, ¹³C) identifies aromatic protons and carbon environments (e.g., fluorophenyl δ ~7.2 ppm). Fourier-transform infrared (FT-IR) confirms functional groups (C=N stretch ~1600 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ at m/z 352.1). Cross-validation with X-ray data ensures accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict electronic properties and reactivity of this thiazole derivative?
- Methodological Answer : DFT calculations (B3LYP/cc-pVDZ basis set) model frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict charge transfer and nucleophilic/electrophilic sites. Reduced density gradient (RDG) analysis visualizes steric and van der Waals interactions. Computational IR/Raman spectra are compared to experimental data to validate electron-density distributions .
Q. What strategies resolve contradictions in biological activity data for structurally similar thiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antibacterial efficacy) arise from substituent effects (e.g., nitro vs. methoxy groups). Use quantitative structure-activity relationship (QSAR) models to correlate electronic parameters (Hammett σ) with IC₅₀ values. Validate via enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) and molecular docking (e.g., Glide SP scoring) .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer : Hydrogen bonds (C–H⋯O, C–H⋯Cl) and π-π stacking (interplanar distance ~3.5 Å) dominate lattice stabilization. Solubility is assessed via Hansen solubility parameters (HSPiP software) in polar aprotic solvents (e.g., DMSO). Thermal gravimetric analysis (TGA) measures decomposition onset (~200°C), linking stability to packing efficiency .
Q. What are the challenges in synthesizing enantiomerically pure analogs, and how can chiral resolution be achieved?
- Methodological Answer : Racemization at the thiazole C2 position complicates enantiopure synthesis. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Chiral HPLC (Chiralpak AD-H column) with polar mobile phases (hexane:isopropanol 90:10) resolves enantiomers, confirmed by circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
